REACTION_CXSMILES
|
[C:1]1([CH:9]=[CH:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[CH:6]=[CH:5][C:4]([CH:7]=[O:8])=[CH:3][CH:2]=1>C(OCC)(=O)C.[Pd]>[CH2:9]([C:1]1[CH:2]=[CH:3][C:4]([CH:7]=[O:8])=[CH:5][CH:6]=1)[CH2:10][C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1
|
Name
|
|
Quantity
|
5.14 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)C=O)C=CC1=CC=CC=C1
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Name
|
|
Quantity
|
125 mL
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Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
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Name
|
|
Quantity
|
0.13 g
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Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
0.14 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
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Type
|
CUSTOM
|
Details
|
The reaction was stirred under hydrogen (1 atm) for 2 hours
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
STIRRING
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Details
|
the reaction mixture was stirred under hydrogen (1 atm) again for 1 hour
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Duration
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1 h
|
Type
|
CUSTOM
|
Details
|
The catalyst was removed by filtration through a pad of Celite
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Type
|
WASH
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Details
|
The residue was washed with ethyl acetate (2×30 mL)
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Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated on a rotavap
|
Type
|
CUSTOM
|
Details
|
The residue oil was chromatographed with 15% ethyl acetate in hexanes on silica gel
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CC1=CC=CC=C1)C1=CC=C(C=O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.62 g | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 50.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |